5-(4-methylphenyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide
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Overview
Description
- This compound is a member of the 1,2,4-triazole family, characterized by its hydrosulfide functional group.
- Its systematic name is 5-(4-methylphenyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide .
- The compound’s structure consists of a triazole ring with an appended phenyl group and a hydrosulfide moiety.
- It exhibits interesting properties due to its unique combination of functional groups.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of novel compounds.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Research on its pharmacological properties and potential drug development.
Industry: Employed in materials science (e.g., polymers, coatings).
Mechanism of Action
Targets: The compound interacts with specific protein targets, modulating cellular pathways.
Pathways: It may affect cell signaling, gene expression, or metabolic processes.
Further Studies Needed: Detailed mechanistic studies are ongoing.
Comparison with Similar Compounds
Uniqueness: Its combination of a triazole ring, phenyl group, and hydrosulfide functionality sets it apart.
Similar Compounds:
Remember that this compound’s applications and mechanisms are still being explored, and further research will enhance our understanding
Properties
Molecular Formula |
C21H24N4OS |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
3-(4-methylphenyl)-4-[(E)-(4-pentoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H24N4OS/c1-3-4-5-14-26-19-12-8-17(9-13-19)15-22-25-20(23-24-21(25)27)18-10-6-16(2)7-11-18/h6-13,15H,3-5,14H2,1-2H3,(H,24,27)/b22-15+ |
InChI Key |
QACAVKWRLWEZCD-PXLXIMEGSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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